Quinolin-8-yl 4-methoxybenzenesulfonate
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Overview
Description
Quinolin-8-yl 4-methoxybenzenesulfonate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinolin-8-yl 4-methoxybenzenesulfonate is a complex chemical compound that interacts with various biological targets. The primary target of this compound is Methionine aminopeptidase, an enzyme found in Escherichia coli .
Mode of Action
This compound interacts with its target through a process known as aromatic C–H bond activation . This interaction results in changes to the target, which can lead to various downstream effects.
Biochemical Pathways
The interaction of this compound with its target affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidation pathway . The compound’s interaction with its target can lead to changes in this pathway, resulting in downstream effects that can influence various biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be accelerated under microwave irradiation
Biochemical Analysis
Biochemical Properties
Quinolin-8-yl 4-methoxybenzenesulfonate is known for its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry
Cellular Effects
Quinoline derivatives have been reported to have potential biological and pharmaceutical activities
Molecular Mechanism
Quinoline derivatives have been reported to have potential biological and pharmaceutical activities
Metabolic Pathways
It has been reported that quinoline derivatives undergo various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-methoxybenzenesulfonate typically involves the reaction of quinolin-8-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 4-methoxybenzenesulfonic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of quinolin-8-yl 4-methoxybenzenesulfonamide or quinolin-8-yl 4-methoxybenzenesulfonothiol.
Scientific Research Applications
Quinolin-8-yl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 4-methylbenzenesulfonate
- Quinolin-8-yl 4-chlorobenzenesulfonate
- Quinolin-8-yl 4-nitrobenzenesulfonate
Uniqueness
Quinolin-8-yl 4-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
quinolin-8-yl 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-20-13-7-9-14(10-8-13)22(18,19)21-15-6-2-4-12-5-3-11-17-16(12)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACSEICZINQBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401385 |
Source
|
Record name | STK003192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61430-87-3 |
Source
|
Record name | STK003192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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